REACTION_SMILES
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[CH2:28]([OH:29])[CH2:30][CH2:31][CH3:32].[CH3:12][O:13][c:14]1[cH:15][c:16]([NH2:20])[cH:17][cH:18][cH:19]1.[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27].[F:1][c:2]1[n:3][c:4]([Cl:11])[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1>>[F:1][c:2]1[n:3][c:4]([NH:20][c:16]2[cH:15][c:14]([O:13][CH3:12])[cH:19][cH:18][cH:17]2)[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1nc(Cl)c2[nH]cnc2n1
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Name
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Type
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product
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Smiles
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COc1cccc(Nc2nc(F)nc3nc[nH]c23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |